BenchChemオンラインストアへようこそ!

Epimedin A

Pharmacokinetics Drug Metabolism ADME

Choose Epimedin A for specific TRAF6/PI3K/AKT/NF-κB axis studies in osteoclastogenesis. Its dose-dependent inhibition is reversed by TRAF6 overexpression. Unlike icariin, it lacks ALP upregulation at 0.1 μM, minimizing confounding variables. Distinct metabolic stability in disease models makes it essential for pharmacokinetic studies.

Molecular Formula C40H52O19
Molecular Weight 836.8 g/mol
CAS No. 110623-72-8
Cat. No. B1671494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpimedin A
CAS110623-72-8
SynonymsEpimedin A
Molecular FormulaC40H52O19
Molecular Weight836.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4CC(C(C(C4O)O)O)CO)O)C5=CC=C(C=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)O)O
InChIInChI=1S/C40H52O19/c1-15(2)5-10-20-22(55-23-11-18(13-41)27(45)31(49)28(23)46)12-21(43)25-30(48)37(35(57-36(20)25)17-6-8-19(53-4)9-7-17)58-40-38(33(51)26(44)16(3)54-40)59-39-34(52)32(50)29(47)24(14-42)56-39/h5-9,12,16,18,23-24,26-29,31-34,38-47,49-52H,10-11,13-14H2,1-4H3/t16-,18+,23+,24+,26-,27+,28-,29+,31-,32-,33+,34+,38+,39-,40-/m0/s1
InChIKeyOKOVXNDIKBDKAA-OIAFWOJHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Epimedin A (CAS 110623-72-8): A Core Prenylated Flavonoid Glycoside in Epimedium-Derived Bioactivity


Epimedin A (CAS 110623-72-8) is a prenylated flavonoid glycoside naturally occurring in Epimedium species [1]. With a molecular formula of C39H50O20 and a molecular weight of 838.80 g/mol, it is one of the primary bioactive constituents in the genus [1][2]. Unlike icariin, which is often designated as the single marker compound, Epimedin A is one of the four core bioactive markers (alongside Epimedin B, Epimedin C, and icariin) that together define Epimedium quality [2]. This compound has established roles in regulating bone metabolism and inflammation, and its presence and proportion vary dramatically across different Epimedium species, making it a critical factor for botanical standardization and procurement [1].

Why Epimedin A Cannot Be Substituted: Differential Absorption, Metabolism, and Bioactivity in Its Class


Interchanging Epimedin A with related prenylated flavonoids (e.g., icariin, Epimedin B/C, Baohuoside I) is scientifically unsound. These compounds, while structurally similar, exhibit stark differences in intestinal absorption, metabolic stability, and target engagement. For instance, Epimedin A demonstrates a distinct metabolic rate when exposed to intestinal enzymes and flora compared to its analogs [1]. Moreover, its unique influence on osteoblast differentiation, as measured by alkaline phosphatase activity, is not mirrored by all class members [2]. Substitution risks altering the intended pharmacological profile, particularly in studies focused on bone metabolism or inflammatory pathways where the specific glycosylation pattern of Epimedin A directly impacts its cellular uptake and subsequent activity.

Epimedin A Quantitative Differentiation: Head-to-Head Evidence Against Key Comparators


Comparative Metabolic Stability in Intestinal Enzyme Systems

Epimedin A exhibits a unique metabolic rate profile when compared to its structural analogs in the presence of rat intestinal enzymes. Specifically, its metabolic rate is intermediate between icariin (highest) and Epimedin C (lowest), and notably faster than Epimedin B [1]. This differential susceptibility to intestinal lactase phlorizin hydrolase directly impacts its oral bioavailability and the rate at which it is converted to active metabolites.

Pharmacokinetics Drug Metabolism ADME Prenylated Flavonoids

Comparative Metabolic Stability in Intestinal Flora Systems

The metabolic fate of Epimedin A by intestinal flora is distinct from that by enzymes and also differs from other compounds. Its metabolic rate by rat intestinal flora is slower than both icariin and Epimedin B, but faster than Epimedin C and Baohuoside I [1]. This indicates a different pathway for gut microbiome-mediated degradation compared to its closest analog, Epimedin B.

Pharmacokinetics Gut Microbiome Drug Metabolism Bioavailability

Intestinal Hydrolysis in Osteoporosis Disease State

In an osteoporosis disease model, the intestinal hydrolysis of Epimedin A by duodenal enzymes is reduced by 0.24 compared to sham rats [1]. This reduction is more severe than that observed for Epimedin B (reduced by 0.080) but less than Epimedin C (reduced by 0.31). In the jejunum, Epimedin A's hydrolysis reduction (0.090) is also intermediate, being greater than Epimedin B (0.070) and far less than Epimedin C (0.47) [1].

Pathophysiology Osteoporosis Drug Absorption Intestinal Metabolism

Alkaline Phosphatase Activity in Osteoblast Differentiation

In a comparative assay of six Epimedium-derived compounds, Epimedin A did not significantly increase alkaline phosphatase (ALP) activity at 0.1 μM, a key marker of osteoblast differentiation [1]. In contrast, Epimedin C, icariin, and 2″-O-rhamnosylicariside II did significantly elevate ALP activity at this concentration [1].

Osteoporosis Bone Metabolism Osteoblast ALP Activity

Targeted Mechanism: Osteoclastogenesis via TRAF6/PI3K/AKT/NF-κB Axis

Epimedin A's anti-osteoclastogenic effect is mediated through a specific, dose-dependent suppression of the TRAF6/PI3K/AKT/NF-κB signaling axis [1]. Crucially, the inhibition of osteoclast differentiation by Epimedin A is reversed upon TRAF6 gene overexpression, confirming the pathway's specificity [1]. While the study is focused on Epimedin A and does not directly compare it to other flavonoids, it establishes a unique, TRAF6-dependent mechanism for this compound.

Osteoporosis Osteoclast Signal Transduction TRAF6 Bone Resorption

Pharmacokinetic Profile Following Intramuscular Administration

Following intramuscular administration of Chuankezhi injection in rats, Epimedin A, Epimedin B, Epimedin C, and icariin all exhibited rapid absorption and elimination. However, Epimedin A displayed a Tmax of 0.21 h, which is longer than that of Epimedin B (0.19 h) and Epimedin C (0.16 h), but significantly shorter than icariin (0.49 h) [1]. Its elimination half-life (t1/2z) of 0.60 h is also longer than Epimedin C (0.47 h) and icariin (0.49 h), and comparable to Epimedin B (0.62 h) [1].

Pharmacokinetics ADME Plasma Concentration Tmax

Evidence-Based Application Scenarios for Epimedin A (CAS 110623-72-8)


Osteoporosis Research Targeting TRAF6/PI3K/AKT/NF-κB Signaling

Epimedin A is the compound of choice for investigating the role of the TRAF6/PI3K/AKT/NF-κB axis in osteoclastogenesis. Its demonstrated, dose-dependent inhibition of this pathway, and the reversal of its effects upon TRAF6 overexpression, make it a specific tool for mechanistic studies in bone resorption [1]. This is in contrast to other Epimedium flavonoids that may exert anti-osteoporotic effects through different, less-defined mechanisms.

ADME Studies in Bone Metabolism Disease Models

For studies examining how a disease state like osteoporosis alters the intestinal absorption and metabolism of prenylated flavonoids, Epimedin A is a critical comparator. Data show its hydrolysis by duodenal enzymes in osteoporotic rats is reduced by a factor of 0.24 compared to healthy controls, a different degree of impairment than seen with Epimedin B (0.08) or Epimedin C (0.31) [2]. This makes it a key compound for understanding disease-specific pharmacokinetic changes.

Differentiation of Osteoblast-Mediated Bone Formation

When a research program requires a prenylated flavonoid that does not stimulate osteoblast differentiation via ALP upregulation at moderate concentrations, Epimedin A is the appropriate candidate. In contrast to icariin and Epimedin C, Epimedin A does not significantly increase ALP activity at 0.1 μM [3]. This allows researchers to study its effects on bone formation without this specific confounding variable.

Comparative Metabolism and Bioavailability Profiling

Epimedin A is a crucial component in any comparative study of Epimedium flavonoid metabolism. Its distinct metabolic rank order when exposed to both intestinal enzymes (second fastest) and intestinal flora (third fastest) provides a unique benchmark against which the bioavailability and metabolite generation of other compounds like icariin, Epimedin B, and Epimedin C can be measured [4]. This is essential for understanding the contribution of individual compounds to the overall pharmacology of Epimedium extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epimedin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.